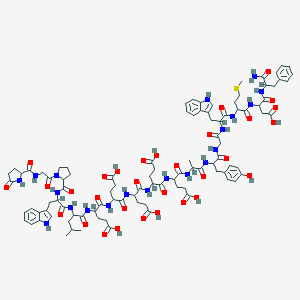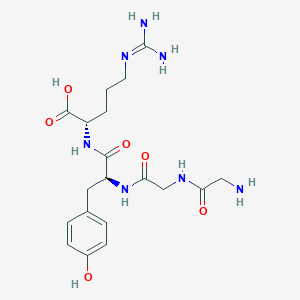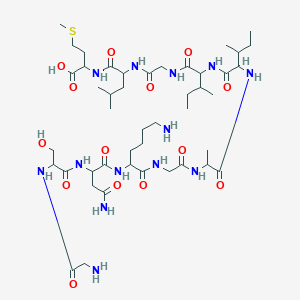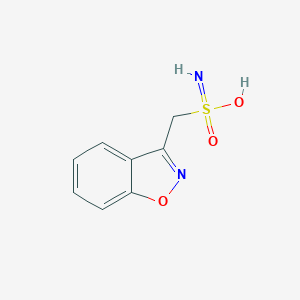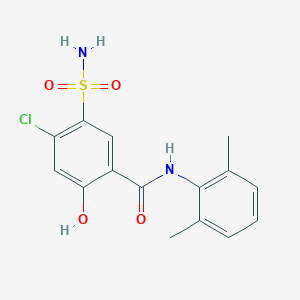
Ornipressin
Overview
Description
Ornipressin is a synthetic peptide analog of vasopressin, a naturally occurring hormone. It is primarily used as a vasoconstrictor, which means it narrows blood vessels, thereby increasing blood pressure. This compound is often utilized in medical settings to control bleeding during surgeries and to treat conditions like hepatorenal syndrome and adrenaline-resistant anaphylaxis .
Mechanism of Action
Target of Action
Ornipressin, a synthetic analogue of the natural hormone vasopressin, primarily targets the V1 receptors located on the smooth muscle cells of blood vessels . These receptors play a crucial role in vasoconstriction, a process that narrows the blood vessels, thereby increasing blood pressure .
Mode of Action
This compound mimics the action of natural vasopressin by binding to V1 receptors . This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle cells in the blood vessels, resulting in vasoconstriction . This interaction with its targets leads to significant changes in blood pressure and blood flow.
Biochemical Pathways
For instance, vasoconstriction can affect the distribution of blood flow within the body, potentially impacting organ function and systemic blood pressure .
Pharmacokinetics
Like other peptide-based drugs, it’s likely that this compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually excreted . These properties can significantly impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
The primary molecular effect of this compound is the induction of vasoconstriction via the activation of V1 receptors . On a cellular level, this results in the contraction of smooth muscle cells in the blood vessels. The overall effect of this compound’s action is an increase in blood pressure and a potential improvement in conditions like hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other vasoactive substances in the body can potentially impact the effectiveness of this compound. Additionally, factors such as pH and temperature could potentially affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
Ornipressin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the V1 receptor, a G-protein-coupled receptor, which leads to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol. These secondary messengers then trigger the release of calcium ions from intracellular stores, leading to smooth muscle contraction and vasoconstriction .
Cellular Effects
This compound affects various cell types, particularly smooth muscle cells in blood vessels. By binding to the V1 receptor, this compound induces vasoconstriction, which increases blood pressure. This compound also influences cell signaling pathways, such as the phosphoinositide pathway, leading to changes in gene expression and cellular metabolism. In endothelial cells, this compound can modulate the production of nitric oxide, a key regulator of vascular tone .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the V1 receptor on the cell surface. This interaction activates the Gq protein, which in turn activates phospholipase C. The resulting increase in inositol trisphosphate and diacylglycerol levels leads to the release of calcium ions from the endoplasmic reticulum. The elevated intracellular calcium concentration causes smooth muscle contraction and vasoconstriction. Additionally, this compound can inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and further contributing to its vasoconstrictive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can diminish due to degradation by proteolytic enzymes. Long-term exposure to this compound in vitro has shown sustained vasoconstrictive effects, although desensitization of the V1 receptor can occur with prolonged use. In vivo studies have demonstrated that this compound maintains its efficacy in controlling bleeding and managing shock over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces vasoconstriction and increases blood pressure without significant adverse effects. At high doses, this compound can cause excessive vasoconstriction, leading to tissue ischemia and potential organ damage. Toxic effects, such as renal impairment and gastrointestinal disturbances, have been observed at high doses in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to vasoconstriction and fluid homeostasis. It interacts with enzymes such as phospholipase C and adenylate cyclase, influencing the levels of secondary messengers like inositol trisphosphate, diacylglycerol, and cyclic adenosine monophosphate. These interactions affect metabolic flux and the regulation of vascular tone. This compound’s impact on metabolic pathways is crucial for its therapeutic effects in managing bleeding and shock .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins and is carried to target tissues, where it interacts with the V1 receptor on the cell surface. The distribution of this compound is influenced by its binding affinity to the receptor and its ability to penetrate tissues. In tissues, this compound can accumulate in areas with high receptor density, such as blood vessels and smooth muscle cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to the V1 receptor. This localization is essential for its activity, as the receptor-mediated signaling pathways are initiated at the cell surface. This compound does not typically enter the cell but exerts its effects through membrane-bound receptors. Post-translational modifications of the V1 receptor, such as phosphorylation, can influence the binding affinity and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornipressin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protective groups to prevent unwanted side reactions and the application of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized (freeze-dried) to obtain a stable, dry powder form suitable for medical use .
Chemical Reactions Analysis
Types of Reactions: Ornipressin undergoes various chemical reactions, including:
Oxidation: The disulfide bonds within the peptide can be oxidized, affecting its stability and activity.
Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups, altering the peptide’s structure and function.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents in the presence of protective groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acid residues .
Scientific Research Applications
Ornipressin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in vasoconstriction and its effects on various biological systems.
Medicine: Employed in clinical settings to control bleeding during surgeries, treat hepatorenal syndrome, and manage adrenaline-resistant anaphylaxis.
Industry: Utilized in the development of new peptide-based therapeutics and as a reference compound in pharmaceutical research .
Comparison with Similar Compounds
Vasopressin: The natural hormone from which ornipressin is derived.
Terlipressin: Another synthetic analog of vasopressin, used primarily for treating bleeding esophageal varices.
Desmopressin: A synthetic analog with a strong antidiuretic effect, used in the treatment of diabetes insipidus and bedwetting
Comparison:
Vasopressin vs. This compound: While both compounds have vasoconstrictive properties, this compound is more potent and has a longer duration of action.
Terlipressin vs. This compound: Terlipressin is primarily used for treating variceal bleeding, whereas this compound is more commonly used in surgical settings for its vasoconstrictive properties.
Desmopressin vs. This compound: Desmopressin is mainly used for its antidiuretic effects, whereas this compound is used for its vasoconstrictive effects
This compound’s unique combination of potency and duration of action makes it a valuable tool in both clinical and research settings.
Properties
CAS No. |
3397-23-7 |
|---|---|
Molecular Formula |
C45H63N13O12S2 |
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13R,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31+,32-,33-,34-/m0/s1 |
InChI Key |
MUNMIGOEDGHVLE-MTUUWTMYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Appearance |
Solid powder |
Key on ui application |
Ornipressin is a vasoconstrictor, haemostatic and renal agent. |
boiling_point |
N/A |
melting_point |
N/A |
Key on ui other cas no. |
3397-23-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2(Cys1-Cys6) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
source |
Synthetic |
Synonyms |
Ornipressin Ornithine 8 Vasopressin Ornithine Vasopressin Ornithine-8-Vasopressin Orpressin POR-8 Vasopressin, Ornithine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ornipressin?
A1: this compound exerts its effects by selectively activating vasopressin V1 receptors. [, , , ] This activation leads to the constriction of vascular smooth muscle, particularly in the splanchnic circulation. [, ]
Q2: How does this compound affect renal function in patients with cirrhosis?
A2: this compound's vasoconstrictive effects increase mean arterial pressure and reduce splanchnic blood flow. [, , , ] This leads to improved renal perfusion and increased glomerular filtration rate, ultimately enhancing renal function. [, , , ]
Q3: What role does this compound play in controlling bleeding during surgical procedures?
A3: this compound's vasoconstrictive properties, particularly its action on capacitance vessels in the skin, make it effective in reducing blood loss during surgery. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: As a synthetic peptide analog of vasopressin, its exact structure and molecular information are not directly provided in the research articles focused on its clinical applications.
Q5: Can this compound be used safely in combination with local anesthetics?
A5: Yes, this compound is often combined with local anesthetics to prolong the duration of regional anesthesia and enhance hemostasis during surgical procedures. [, , , , ]
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not known to possess catalytic properties. Its primary mechanism involves receptor binding and subsequent downstream signaling, not direct catalysis of chemical reactions.
Q7: Have any computational studies been conducted to understand the interactions of this compound with its receptor?
A7: The provided research focuses primarily on the clinical applications of this compound. Computational modeling data is not discussed in these articles.
Q8: How does the structure of this compound contribute to its selectivity for the V1 receptor?
A8: While specific structural details and SAR studies are not extensively elaborated in the provided research, this compound's structural modifications compared to natural vasopressin are responsible for its V1 receptor selectivity and its pharmacological profile. [, ]
Q9: What is known about the stability of this compound in various formulations?
A9: The research articles primarily focus on the clinical use of this compound. Information on specific formulation strategies or stability data is not included.
Q10: Are there specific safety regulations regarding the handling and disposal of this compound?
A10: While these research articles don't delve into specific SHE regulations for this compound, as a pharmaceutical agent, its handling and disposal should adhere to standard guidelines for pharmaceuticals.
Q11: What is the typical duration of action of this compound?
A12: The duration of action of this compound can vary depending on the dose, route of administration, and individual patient factors. Studies have shown that its vasoconstrictive effects can last for several hours. [, , ]
Q12: Has this compound demonstrated efficacy in treating hepatorenal syndrome (HRS)?
A13: Yes, clinical studies have shown that this compound, often in combination with albumin infusion, can improve renal function and increase survival rates in patients with HRS. [, , , , ]
Q13: Are there any established animal models used to study the effects of this compound?
A13: While these articles focus on clinical research, animal models, particularly rodent models of hemorrhage and liver cirrhosis, are likely used in preclinical research to study the efficacy and safety of this compound.
Q14: Are there any specific drug delivery systems being explored to improve the targeted delivery of this compound?
A14: The provided research focuses on the use of this compound via intravenous administration. Targeted drug delivery strategies are not discussed within these articles.
Q15: Are there any biomarkers that can be used to predict the response to this compound therapy?
A18: While specific biomarkers are not mentioned in the context of this compound response prediction, clinical parameters like serum creatinine, urine output, and mean arterial pressure are used to monitor treatment response in patients with HRS. [, ]
Q16: Are there any known alternatives to this compound for the treatment of HRS or for use as a vasoconstrictor in surgical settings?
A21: Yes, alternative vasoconstrictors such as terlipressin, norepinephrine, and midodrine have been explored for HRS treatment and as hemostatic agents. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




